

Technical Monograph: 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-Chloro-4-methoxypyridine hydrochloride
CAS No.:	861024-97-7
Cat. No.:	B11912602

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Executive Summary

3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) is a functionalized pyridine derivative characterized by a 3,4-substitution pattern. The presence of the electron-withdrawing chlorine atom at the C3 position, adjacent to the electron-donating methoxy group at C4, creates a unique "push-pull" electronic system. This electronic environment makes the compound a versatile intermediate for Nucleophilic Aromatic Substitution (S_NAr), Palladium-catalyzed cross-coupling, and Lithium-Halogen exchange reactions. It serves as a precursor for 3-chloro-4-hydroxypyridines (pyridones) and is utilized in the optimization of pharmacokinetic profiles via the "Magic Chloro" effect (lipophilicity modulation).

Chemical Identity & Physicochemical Profile[1][2][3] [4]

The following data consolidates the structural and physical characteristics of the compound.

Property	Specification
Chemical Name	3-Chloro-4-methoxypyridine hydrochloride
Free Base CAS	89379-79-3
HCl Salt CAS	861024-97-7
Molecular Formula	C ₆ H ₆ ClNO[1] · HCl (Salt) / C ₆ H ₆ ClNO (Base)
Molecular Weight	180.03 g/mol (Salt) / 143.57 g/mol (Base)
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (Salt)
Acidity (pKa)	~4.5 (Estimate for conjugate acid of free base)
H-Bond Donors/Acceptors	1 Donor (HCl), 2 Acceptors (N, O)
Storage Conditions	Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

The synthesis of 3-Chloro-4-methoxypyridine can be approached via two primary strategies: Nucleophilic Aromatic Substitution (S_NAr) (preferred for scale) and Electrophilic Aromatic Substitution (EAS).

Method A: Nucleophilic Substitution (S_NAr)

This route utilizes the high reactivity of 3,4-dichloropyridine or 3-chloro-4-nitropyridine. The 4-position is significantly more electrophilic due to the para-relationship with the pyridine nitrogen, allowing for regioselective methoxylation.

Protocol:

- Starting Material: 3,4-Dichloropyridine.
- Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[2]

- Conditions: Reflux (65°C) for 4–12 hours.
- Workup: Evaporate MeOH, partition between water/DCM. The organic layer contains the free base.
- Salt Formation: Treat the ethereal solution of the free base with 4M HCl in dioxane to precipitate the hydrochloride salt.

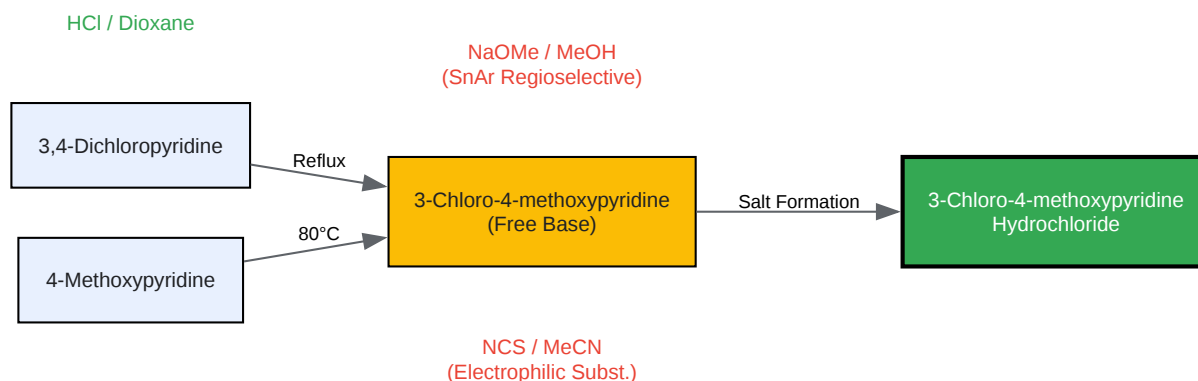
Method B: Electrophilic Chlorination

Direct chlorination of 4-methoxypyridine directs the halogen to the C3 position (beta to nitrogen, ortho to methoxy) due to the directing effects of the methoxy group and the deactivation of the C2/C6 positions by the ring nitrogen.

Protocol:

- Starting Material: 4-Methoxypyridine.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).
- Solvent: Acetonitrile or Acetic Acid.
- Mechanism: The methoxy group activates the ortho-position (C3), overcoming the electron-deficient nature of the pyridine ring.

Visualization of Synthetic Pathways



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Figure 1: Convergent synthetic pathways for 3-Chloro-4-methoxypyridine HCl.

Reactivity & Functionalization Profile

The 3-chloro-4-methoxypyridine scaffold offers three distinct vectors for chemical modification, making it a valuable "diversity-oriented synthesis" (DOS) handle.

Chemoselective Demethylation (O-Dealkylation)

The methoxy group can be cleaved to reveal the 3-chloro-4-hydroxypyridine (which exists as the 4-pyridone tautomer). This is critical for generating hydrogen-bond donor/acceptor motifs in kinase inhibitors.

- Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or BBr_3 .
- Selectivity: L-Selectride is highly chemoselective for methoxypyridines over methoxybenzenes (anisoles) [1].

Palladium-Catalyzed Cross-Coupling

The C3-Chlorine bond is deactivated compared to bromides but remains accessible for coupling using electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).

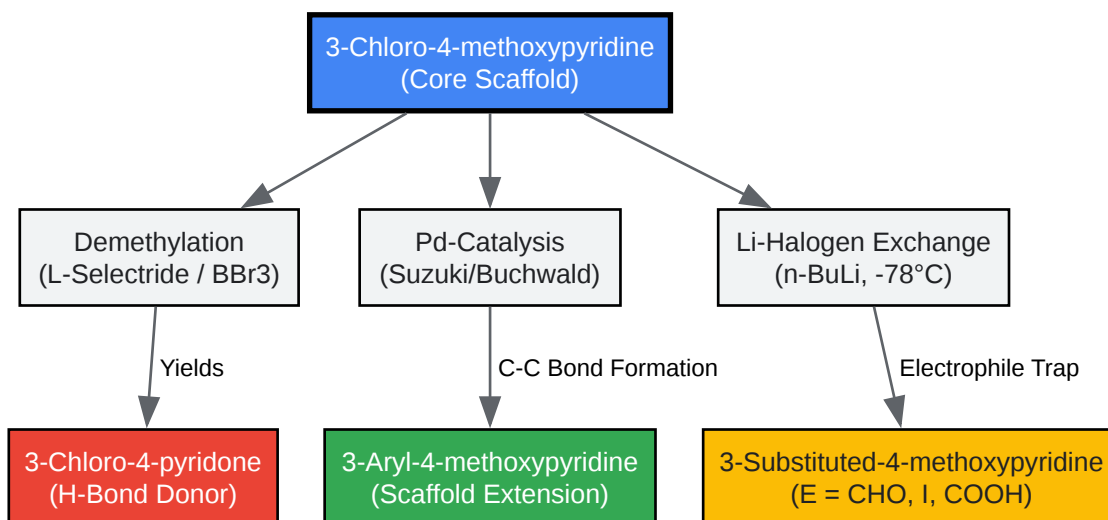
- Reaction: Suzuki-Miyaura (Aryl-Aryl bond formation).
- Catalyst System: Pd(OAc)₂ / SPhos / K₃PO₄.
- Utility: Installing biaryl systems common in drug scaffolds.

Lithium-Halogen Exchange

The C3-Chlorine can undergo exchange with n-Butyllithium (n-BuLi) at low temperatures (-78°C) to generate a C3-lithiated species.

- Electrophile Trapping: The resulting anion can be trapped with aldehydes, ketones, or iodine to functionalize the C3 position while retaining the C4-methoxy group.

Reactivity Logic Map



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Figure 2: Divergent functionalization strategies for the 3-chloro-4-methoxypyridine core.

Handling, Stability & Safety

Stability Considerations

- Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry drift (formation of hydrates).

- Free Base Volatility: The free base is a liquid or low-melting solid and may exhibit volatility. It should be stored cold.
- Incompatibility: Avoid strong oxidizing agents. The free base reacts violently with strong acids to form salts.

Safety Protocols (GHS Classification)

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
- Disposal: Neutralize with dilute sodium bicarbonate before disposal into organic waste streams containing halogens.

References

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- To cite this document: BenchChem. [Technical Monograph: 3-Chloro-4-methoxypyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11912602/docs#technical-monograph-3-chloro-4-methoxypyridine-hydrochloride\]](https://www.benchchem.com/product/b11912602/docs#technical-monograph-3-chloro-4-methoxypyridine-hydrochloride)

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